2H-1,2,3-Triazolo[4,5-b]quinoxaline
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Overview
Description
2H-1,2,3-Triazolo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system that combines a triazole ring with a quinoxaline moiety. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules, including antibacterial, antiviral, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazolo[4,5-b]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . This reaction proceeds under mild conditions and yields the desired triazoloquinoxaline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,3-Triazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazoloquinoxaline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2H-1,2,3-Triazolo[4,5-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, including adenosine receptors and protein kinases.
Pathways Involved: By inhibiting key enzymes and receptors, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
2H-1,2,3-Triazolo[4,5-b]quinoxaline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Both compounds share a triazole-quinoxaline core but differ in the position of the triazole ring fusion.
1,2,3-Triazolo[1,5-a]quinoxaline: This compound has a similar structure but with a different fusion pattern, leading to variations in its pharmacological properties.
Uniqueness: The unique fusion pattern of this compound imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
269-85-2 |
---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H5N5/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,10,11,12,13) |
InChI Key |
PUCMIBMEMIEDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=NNN=C3N=C2C=C1 |
Origin of Product |
United States |
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